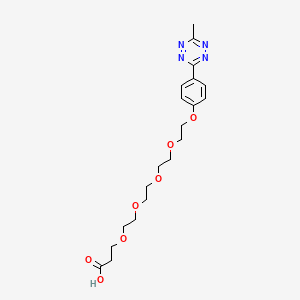

Methyltetrazine-PEG4-Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

PEG-modified compounds are typically synthesized through reactions that attach PEG chains to target molecules, enhancing their solubility and stability. For example, sulfuric acid-modified PEG-6000 has been used as an efficient, biodegradable, and reusable polymeric catalyst for the synthesis of poly-substituted quinolines under solvent-free conditions, showcasing PEG's versatility in facilitating chemical syntheses (Hasaninejad et al., 2011).

Molecular Structure Analysis

The molecular structure of PEG-modified compounds can significantly influence their physicochemical properties. Studies on the crystal structure of PEG and its modifications can provide insights into the effects of PEGylation on molecular conformation and stability. For example, analysis of pyrazine and methyl substituted pyrazines revealed the impact of C–H group acidity and C–H···N interactions on molecular structure (Thalladi et al., 2000).

Chemical Reactions and Properties

PEGylation can significantly alter the chemical reactivity and properties of the modified compounds. For instance, PEG-SO3H has been utilized as a highly efficient and homogeneous polymeric catalyst for synthesizing bis(indolyl)methanes, demonstrating the catalytic potential of PEG modifications (Hasaninejad et al., 2011).

Wissenschaftliche Forschungsanwendungen

Bioengineering and Biomedical Applications

Methyltetrazine-PEG4-Acid is utilized in the design of bioengineering materials, particularly in the formation of dynamically tunable hydrogels for cell culture and differentiation. For example, poly(ethylene glycol)-based hydrogels incorporating methyltetrazine have been used for the culture and differentiation of human-induced pluripotent stem cells, demonstrating the material's adaptability and crucial role in stem cell research (Arkenberg et al., 2020).

Drug Delivery and Biocompatibility

Methyltetrazine-PEG4-Acid plays a significant role in enhancing the biocompatibility of drug delivery systems. For instance, Fe3O4 magnetic nanoparticles functionalized with methyltetrazine-PEG4 showed promising results in drug delivery, highlighting their ability to complex with drugs for controlled release while also ensuring biocompatibility in biological environments (Tudisco et al., 2013).

Surface Engineering and Immunoassays

The chemical properties of Methyltetrazine-PEG4-Acid contribute to advancements in surface engineering. Surface modifications using poly(methylmethacrylate) with Methyltetrazine-PEG4 significantly impact fluorescence immunoassays, optimizing antibody clustering and enhancing specific signal detection while minimizing nonspecific signals, showcasing the compound's potential in improving diagnostic assays (Akers et al., 2017).

Cell Surface Modification and Imaging

Methyltetrazine-PEG4-Acid derivatives have been successfully utilized in cell membrane modification, enabling the attachment of various biomolecules and enhancing cellular functionalities. For example, clickable Methyltetrazine-Indocarbocyanine lipids have been used for efficient modification of cell membranes, which holds significant promise for imaging and drug delivery applications in engineered cells (Gaikwad et al., 2019).

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O7/c1-16-21-23-20(24-22-16)17-2-4-18(5-3-17)31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-19(25)26/h2-5H,6-15H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFGOJBYDNENPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-PEG4-Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)